N-Desmethyl Ibandronate Sodium

概要

説明

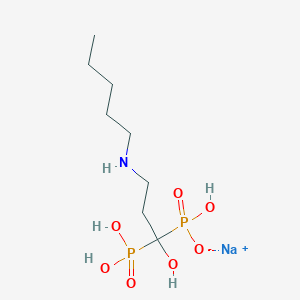

N-Desmethyl Ibandronate Sodium is a chemical compound with the molecular formula C8H20NNaO7P2 and a molecular weight of 327.18 g/mol . It is a derivative of Ibandronate Sodium, a bisphosphonate used primarily in the treatment of osteoporosis. This compound is known for its role as an impurity in the production of Ibandronate Sodium.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Ibandronate Sodium typically involves the demethylation of Ibandronate Sodium. This process can be achieved through various chemical reactions, including the use of strong bases or nucleophiles to remove the methyl group.

化学反応の分析

Types of Reactions: N-Desmethyl Ibandronate Sodium can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties.

科学的研究の応用

Treatment of Osteoporosis

N-Desmethyl Ibandronate Sodium has been investigated for its efficacy in treating osteoporosis, particularly in postmenopausal women. Clinical studies have shown that it significantly increases bone mineral density (BMD) and reduces fracture risk.

| Treatment Regimen | BMD Increase (%) | Fracture Risk Reduction (%) |

|---|---|---|

| Daily 2.5 mg | 6.5 | 62 |

| Intermittent 20 mg every other day | 5.7 | 50 |

A study highlighted that after three years of treatment with Ibandronate, patients exhibited significant improvements in BMD and a marked reduction in vertebral fractures .

Cancer Treatment

Recent research indicates that this compound may have applications in oncology, particularly for patients with bone metastases. It has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Prostate Cancer : In vitro studies demonstrated that this compound inhibited the growth of prostate cancer cell lines (LNCaP and PC-3) in a dose-dependent manner .

- Breast Cancer : Clinical findings suggest improved outcomes in patients with postoperative osteoporosis related to breast cancer when treated with this compound compared to other bisphosphonates like Zoledronate .

Case Study 1: Efficacy in Elderly Patients

A retrospective analysis involving 215 elderly patients treated with either this compound or Zoledronate showed comparable efficacy between the two groups. The total therapeutic response rate was 96.52% for this compound, indicating its effectiveness in improving quality of life and reducing symptoms associated with osteoporosis .

Case Study 2: Monthly Administration in Men

In a study assessing the impact of monthly oral administration of this compound on men with low BMD, results indicated significant increases in lumbar spine BMD after one year compared to placebo groups. This highlights its potential application beyond postmenopausal women .

作用機序

The mechanism by which N-Desmethyl Ibandronate Sodium exerts its effects involves its interaction with bone tissue. The compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite in bone, thereby reducing bone turnover and increasing bone mineral density.

Molecular Targets and Pathways Involved:

Osteoclasts: this compound targets osteoclasts, the cells responsible for bone resorption.

Bone Mineral: The compound binds to hydroxyapatite, a major component of bone mineral, inhibiting the activity of osteoclasts.

類似化合物との比較

Alendronate

Risedronate

Zoledronate

Would you like more information on any specific aspect of this compound?

生物活性

N-Desmethyl Ibandronate Sodium, a derivative of ibandronate, is a nitrogen-containing bisphosphonate primarily utilized in the treatment of osteoporosis and related bone disorders. This article focuses on its biological activity, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Osteoclast Activity : Like other bisphosphonates, it binds to hydroxyapatite in bone, leading to the inhibition of osteoclast-mediated bone resorption. This action is crucial in conditions characterized by increased bone turnover, such as osteoporosis .

- Induction of Apoptosis in Osteoclasts : The compound disrupts critical pathways involved in osteoclast survival by inhibiting enzymes in the mevalonate pathway, particularly farnesyl diphosphate synthase. This leads to a lack of prenylation of small GTP-binding proteins, resulting in osteoclast apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound can be summarized as follows:

| Parameter | Value |

|---|---|

| Bioavailability (oral) | 0.63% |

| Half-life | 37 to 157 hours |

| Volume of Distribution | 90-368 L |

| Protein Binding | 85.7% - 99.5% |

| Route of Elimination | Primarily renal; unchanged in urine |

The compound is not metabolized in humans and is predominantly eliminated unchanged through urine .

Case Studies and Trials

-

Combination Therapy for Osteoporosis :

A study evaluated the efficacy of this compound combined with calcitriol in elderly patients with osteoporosis. Results indicated significant improvements in bone mineral density (BMD) at lumbar and hip sites after 6 and 12 months compared to control groups .Treatment Group Lumbar BMD After 12 Months (g/cm²) Hip BMD After 12 Months (g/cm²) Ibandronate Only 0.80 ± 0.07 0.70 ± 0.04 Calcitriol Only 0.79 ± 0.06 0.69 ± 0.03 Combination 0.85 ± 0.08 0.76 ± 0.05 -

Monthly Administration in Men :

Another trial focused on men with low BMD showed that monthly doses of N-Desmethyl Ibandronate significantly increased BMD at various skeletal sites over one year compared to placebo .Site BMD Increase (Ibandronate vs Placebo) Lumbar Spine 3.5% vs 0.9% Total Hip 1.8% vs -0.3% Femoral Neck 1.2% vs -0.2%

Adverse Effects

While this compound has a favorable safety profile, potential adverse effects include:

特性

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDURVNUIBCGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747531 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953805-81-7 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。